molecular formula C11H17NO3 B1438021 N-Boc-2-methyl-2,3-dihydro-4-pyridone CAS No. 362704-44-7

N-Boc-2-methyl-2,3-dihydro-4-pyridone

Cat. No.: B1438021
CAS No.: 362704-44-7
M. Wt: 211.26 g/mol
InChI Key: VFVRJHBRAWHZHL-UHFFFAOYSA-N
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Description

N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound that features a pyridone ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

N-Boc-2-methyl-2,3-dihydro-4-pyridone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting neurological and inflammatory diseases.

    Industry: this compound is utilized in the production of fine chemicals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-methyl-2,3-dihydro-4-pyridone typically involves the protection of the nitrogen atom in 2-methyl-2,3-dihydro-4-pyridone with a Boc group. One common method involves the reaction of 2-methyl-2,3-dihydro-4-pyridone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-methyl-2,3-dihydro-4-pyridone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridone ring to a piperidone ring.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Boc-2-methyl-4-piperidone.

    Substitution: 2-methyl-2,3-dihydro-4-pyridone (after Boc removal).

Mechanism of Action

The mechanism of action of N-Boc-2-methyl-2,3-dihydro-4-pyridone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2,3-dihydro-4-pyridone: Lacks the methyl group at the 2-position.

    N-Boc-4-pyridone: Lacks the dihydro structure and the methyl group.

    N-Boc-2-methyl-4-piperidone: Contains a fully saturated piperidone ring instead of the dihydropyridone ring.

Uniqueness

N-Boc-2-methyl-2,3-dihydro-4-pyridone is unique due to its specific combination of a Boc-protected nitrogen, a methyl group at the 2-position, and a dihydropyridone ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVRJHBRAWHZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-L four neck round-bottom flask was purged and maintained with a nitrogen atmosphere and a solution of phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate (454.1, 70.0 g, 285 mmol, 1.00 equiv) in tetrahydrofuran (1.2 L) was added. The solution was cooled to −78° C. then potassium tert-butoxide (128 g, 1.14 mol, 4.00 equiv) was added portion-wise. The resulting mixture was stirred at 10-15° C. for 20 h then concentrated in vacuo. The residue was dissolved in EtOAc (1.5 L), then carefully quenched with ice water (200 mL). The layers were separated and the aqueous was extracted with additional ethyl acetate (100 mL). The combined organics was washed with aqueous sodium hydroxide (1.5 M, 3×100 mL), aqueous hydrochloric acid (1 M, 2×100 mL), and brine (200 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:200-1:20) as the eluent to obtain the title compound as a light yellow oil (31.0 g, 51%).
Name
phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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